1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, commonly known as bedaquiline, is a complex organic compound with significant pharmaceutical applications. This compound features a quinoline moiety, a naphthalene ring, and a phenyl group, which contribute to its biological activity. Bedaquiline is primarily utilized in the treatment of multidrug-resistant tuberculosis, making it a critical agent in modern medicine.
Bedaquiline was developed by the pharmaceutical company Janssen Pharmaceuticals and received approval from the U.S. Food and Drug Administration in 2012 for use in treating tuberculosis. Its structure has been extensively studied, and various salts and derivatives have been synthesized for enhanced efficacy and stability .
Bedaquiline belongs to the class of compounds known as diarylquinolines. It acts as an inhibitor of the mycobacterial ATP synthase, which is essential for energy production in bacteria, thus leading to bacterial death. The compound's unique mechanism of action distinguishes it from traditional antibiotics .
The synthesis of bedaquiline typically involves several key steps, including:
Bedaquiline has a molecular formula of and a molecular weight of 555.5 g/mol. The structural representation includes:
Bedaquiline can undergo several chemical reactions:
Common reagents used in these reactions include:
Bedaquiline's mechanism involves selective inhibition of mycobacterial ATP synthase. This inhibition disrupts ATP production in Mycobacterium tuberculosis, leading to bacterial cell death. The compound's specificity for mycobacterial ATP synthase over human ATP synthase minimizes potential side effects associated with its use .
Bedaquiline appears as a white to off-white solid with a melting point that varies depending on its form (free base vs salt). Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
Key chemical properties include:
Bedaquiline is primarily used in the treatment of multidrug-resistant tuberculosis as part of combination therapy regimens. Its unique mechanism allows it to be effective against strains resistant to first-line anti-tuberculosis medications. Research continues into its potential applications against other mycobacterial infections and its efficacy when combined with other therapeutic agents .
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3